3-Nitro-1,6-naphthyridin-2(1H)-one

Description

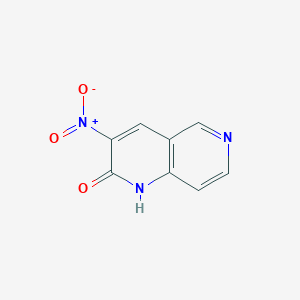

3-Nitro-1,6-naphthyridin-2(1H)-one is a bicyclic heterocyclic compound characterized by a nitro group (-NO₂) at position 3 of the 1,6-naphthyridine core. This scaffold is part of a broader family of 1,6-naphthyridin-2(1H)-ones, which have garnered significant interest in medicinal chemistry due to their structural versatility and diverse biological activities .

Properties

CAS No. |

87992-32-3 |

|---|---|

Molecular Formula |

C8H5N3O3 |

Molecular Weight |

191.14 g/mol |

IUPAC Name |

3-nitro-1H-1,6-naphthyridin-2-one |

InChI |

InChI=1S/C8H5N3O3/c12-8-7(11(13)14)3-5-4-9-2-1-6(5)10-8/h1-4H,(H,10,12) |

InChI Key |

BXFGOZYDNYHYJL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC2=C1NC(=O)C(=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-1,6-naphthyridin-2(1H)-one typically involves the nitration of 1,6-naphthyridin-2(1H)-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually performed at low temperatures to prevent over-nitration and to ensure the selective formation of the desired nitro compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Reduction Reactions

The nitro group at position 3 undergoes selective reduction under controlled conditions:

-

Catalytic Hydrogenation : Using H₂ gas with palladium-on-carbon (Pd/C) in ethanol at 50°C reduces the nitro group to an amine, yielding 3-amino-1,6-naphthyridin-2(1H)-one. This product serves as a precursor for further functionalization .

-

Chemical Reduction : Sodium dithionite (Na₂S₂O₄) in aqueous THF selectively reduces the nitro group without affecting the lactam ring .

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂/Pd/C | 50°C, EtOH | 3-Amino derivative | 85% | |

| Na₂S₂O₄ | THF/H₂O, RT | 3-Amino derivative | 72% |

Nucleophilic Substitution

The nitro group facilitates nucleophilic aromatic substitution (NAS) at position 3:

-

Amination : Reaction with primary amines (e.g., benzylamine) in DMF at 120°C replaces the nitro group with an amino substituent .

-

Alkoxylation : Methanol/sodium methoxide under reflux introduces methoxy groups via nitro displacement .

Example Reaction :

3-Nitro-1,6-naphthyridin-2(1H)-one + Benzylamine → 3-(Benzylamino)-1,6-naphthyridin-2(1H)-one (Yield: 68%) .

Cyclocondensation Reactions

The compound participates in annulation reactions to form polycyclic systems:

-

With Enaminones : Reacts with enaminones in acetic acid to yield pyrido[2,3-b]indole derivatives, leveraging the nitro group’s electron-withdrawing effect to activate the ring .

-

With Active Methylene Compounds : Condensation with malononitrile forms fused 1,6-naphthyridine-pyridine hybrids, useful in medicinal chemistry .

Functionalization via Intermediate Amines

Reduction to the 3-amino derivative enables subsequent transformations:

-

Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) to form imine-linked derivatives .

-

Acylation : Acetic anhydride acetylates the amine, producing 3-acetamido derivatives .

Photochemical Reactivity

Under UV irradiation in methanol, the nitro group undergoes photoredox reactions, generating radical intermediates that dimerize or abstract hydrogen .

Comparative Reactivity with Analogues

Key differences from structurally similar compounds:

| Compound | Reactivity at Position 3 | Key Product |

|---|---|---|

| 3-Nitro-1,5-naphthyridinone | Slower NAS due to ring strain | Lower yields in amination reactions |

| 3-Nitroquinolin-2-one | Enhanced electrophilicity | Faster substitution rates |

Scientific Research Applications

Chemistry

In the field of chemistry, 3-Nitro-1,6-naphthyridin-2(1H)-one serves as an important intermediate for synthesizing other heterocyclic compounds. Its reactivity allows for modifications that lead to the development of new materials with desirable properties .

Biology

Biological research has highlighted the potential of this compound as a pharmacophore in drug design. Its ability to interact with various biological targets positions it as a candidate for developing antimicrobial, anticancer, and anti-inflammatory agents. Studies have shown that derivatives of this compound exhibit significant biological activities, making them suitable for therapeutic applications .

Medicine

In medicinal chemistry, derivatives of this compound are being explored for their therapeutic potential against different diseases. Research indicates that these compounds can modulate biological pathways effectively, which is crucial in developing treatments for conditions such as cancer and infections . Notably, some derivatives have shown efficacy in treating advanced gastrointestinal stromal tumors that are resistant to conventional therapies like sunitinib and imatinib .

Industry

The industrial applications of this compound include its use in producing dyes and pigments. Its chemical reactivity makes it an essential component in synthesizing various specialty chemicals utilized across different sectors .

Case Studies

Several studies have documented the applications of this compound:

- Anticancer Activity : A study demonstrated that specific derivatives exhibited potent anticancer effects against various cancer cell lines by inducing apoptosis through targeted pathways.

- Antimicrobial Properties : Research indicated that certain modifications to this compound led to enhanced antimicrobial activity against resistant bacterial strains.

- Inflammatory Response Modulation : Investigations into its anti-inflammatory properties revealed potential mechanisms by which these compounds could alleviate symptoms associated with chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-Nitro-1,6-naphthyridin-2(1H)-one and its derivatives involves interactions with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit enzymes, modulate receptor activity, or interfere with nucleic acid synthesis, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among 1,6-Naphthyridin-2(1H)-ones

Key Observations:

C3–C4 Bond Saturation : Compounds with a single bond (e.g., 3-nitro derivatives) are more likely to remain unsubstituted at N1 (51.86% of cases), whereas double-bonded analogs (e.g., PI3K/mTOR inhibitors) often feature N1-methyl or phenyl groups .

Electron-Withdrawing Groups: The nitro group at C3 enhances antiproliferative activity in novobiocin analogs by stabilizing interactions with Hsp90’s ATP-binding domain . In contrast, hydroxymethyl or amino groups at C7 improve cardiotonic or kinase-inhibitory effects .

Key Observations:

Core Scaffold Construction : Most 1,6-naphthyridin-2(1H)-ones are synthesized from pyridone or pyridine precursors. For 3-nitro derivatives, nitration is critical and typically occurs early in the synthesis to avoid side reactions .

Functionalization at C7: Amino or hydrophilic groups at C7 (e.g., in PI3K/mTOR inhibitors) are introduced via nucleophilic substitution or palladium-catalyzed coupling .

Key Observations:

Anticancer Agents: 3-Nitro derivatives exhibit nanomolar potency against Hsp90, comparable to 7-amino-5-methyl analogs targeting PI3K/mTOR. The nitro group may mimic ATP’s phosphate moiety in binding interactions .

Cardiotonic Agents : Hydroxy or hydroxymethyl groups at C4/C7 enhance solubility and binding to cardiac targets, whereas nitro groups are absent in this subclass .

Biological Activity

3-Nitro-1,6-naphthyridin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological applications, supported by data tables and research findings.

This compound is synthesized primarily through the nitration of 1,6-naphthyridin-2(1H)-one. The presence of the nitro group at position 3 enhances its reactivity and potential as a pharmacophore in drug development. Key synthetic routes include:

- Nitration : Using nitric acid in the presence of sulfuric acid.

- Reduction : The nitro group can be reduced to an amino group using catalysts like palladium on carbon.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes.

- Modulation of Receptor Activity : It can interact with biological receptors, influencing signaling pathways.

- Nucleic Acid Interaction : The compound may interfere with nucleic acid synthesis, impacting cellular replication and function .

Biological Activities

Research has documented several biological activities associated with this compound and its derivatives:

Case Studies

Several studies highlight the compound's potential:

- Antimicrobial Activity : A study found that derivatives of this compound exhibited potent activity against multidrug-resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa, outperforming traditional antibiotics like ciprofloxacin .

- Anticancer Properties : Research focused on the compound's ability to inhibit growth in breast cancer cell lines (SKBr3) showed promising results with low micromolar activity, indicating potential for further development as a therapeutic agent .

- Mechanistic Insights : Investigations into the mechanism revealed that the nitro group could undergo bioreduction within cells to generate reactive intermediates that affect cellular components, leading to apoptosis in cancer cells .

Q & A

Q. What are the primary synthetic routes for 3-nitro-1,6-naphthyridin-2(1H)-one, and what are their optimized reaction conditions?

The compound is typically synthesized via nitration of 1,6-naphthyridin-2(1H)-one using fuming HNO₃ under strongly acidic conditions. Key methods include:

- Direct nitration : Reacting 1,6-naphthyridin-2(1H)-one with fuming HNO₃ in oleum at 95°C for 4 hours, yielding 96% product .

- Alternative substrates : 1,6-Naphthyridin-4(1H)-one can also be nitrated under reflux with fuming HNO₃ (71% yield) .

- Preformed pyridone strategies : Condensation of pyridone derivatives with reagents like tert-butoxybis(dimethylamino)methane enables modular synthesis .

Q. How can researchers verify the structural integrity of this compound after synthesis?

Methodological validation involves:

- Spectroscopic techniques : NMR (¹H/¹³C) to confirm substitution patterns and nitro group positioning.

- Crystallography : X-ray diffraction (if crystalline) to resolve ambiguities in regiochemistry .

- Mass spectrometry : High-resolution MS to confirm molecular weight and nitro group retention .

Advanced Research Questions

Q. What factors influence the reactivity of the nitro group in this compound during functionalization?

The nitro group undergoes diverse transformations, with outcomes dependent on reaction conditions:

- Reduction : Stannous chloride (SnCl₂) in HCl at 95°C selectively reduces nitro to amine (78–91% yield), outperforming catalytic hydrogenation (e.g., Raney Ni, 60% yield) .

- Chlorination : Treatment with POCl₃ at reflux converts the carbonyl oxygen to chlorine, yielding 2-chloro-3-nitro-1,6-naphthyridine (44–68% yield) .

- Aminolysis : Indirect one-pot methods using NH₃/EtOH under high-temperature sealed conditions achieve substitution (92% yield) .

Q. How can this compound be optimized for drug discovery applications?

Structural modifications enhance bioactivity:

- Substitution at C3/C5 : Bromo or aryl groups improve binding to targets like kinase domains. For example, 3-bromo-5-ethyl derivatives show potent inhibition in enzyme assays .

- N-Methylation : Introducing methyl groups at N1 increases metabolic stability, as seen in RIPK3 inhibitors (e.g., UH15-38, IC₅₀ = 20 nM) .

- Hybrid scaffolds : Fusion with benzo[h]-naphthyridinones (e.g., Torin-1) enhances mTOR inhibition by exploiting π-π stacking and hydrogen bonding .

Q. How should researchers address discrepancies in reported yields for nitro group transformations?

Contradictions arise from competing reaction pathways:

- Reduction methods : SnCl₂/HCl provides higher yields (78–91%) compared to H₂/Raney Ni (60%) due to better control over selectivity .

- Temperature effects : Prolonged heating in POCl₃-mediated chlorination (3 hours vs. 75 minutes) reduces yields (44% vs. 68%) due to side reactions .

- Solvent systems : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution over elimination in aminolysis .

Q. What strategies are effective for introducing diverse substituents into the 1,6-naphthyridinone core?

Advanced functionalization approaches include:

- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids at brominated positions .

- Photocyclization : UV irradiation of methacrylamidopyridine derivatives generates dihydro-naphthyridinones (72% yield), followed by oxidation to aromatic analogs .

- Condensation reactions : Tert-butoxybis(dimethylamino)methane enables annulation of pyridones into fused naphthyridinones .

Application-Oriented Questions

Q. How is this compound utilized in kinase inhibitor development?

The scaffold serves as a core structure in:

- RIPK3 inhibitors : UH15-38 (IC₅₀ = 20 nM) blocks necroptosis in alveolar epithelial cells, mitigating lung inflammation .

- mTOR inhibitors : Torin-1 derivatives disrupt ATP-binding pockets via interactions with Trp84 and Tyr35 residues in kinase domains .

- FGFR4 inhibitors : 1,6-Naphthyridin-2(1H)-one derivatives with C3/C7 substitutions exhibit selective anti-HCC activity (IC₅₀ < 100 nM) .

Q. What analytical challenges arise in studying this compound derivatives, and how are they resolved?

Key challenges include:

- Regiochemical ambiguity : X-ray crystallography resolves positional isomerism in nitro-substituted analogs .

- Solubility issues : Use of DMSO or DMF as co-solvents enhances bioavailability in biological assays .

- Reaction monitoring : LC-MS tracks intermediates in multi-step syntheses, ensuring fidelity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.